N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide
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Overview
Description
N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other active compounds, it is hypothesized that it may interact with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function . The compound’s interaction with its targets could potentially alter their activity, leading to downstream effects on cellular processes.
Biochemical Pathways
Given its potential interaction with proteins or enzymes, it could affect various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, or survival . Further experimental studies are needed to determine the specific molecular and cellular effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the cellular environment, as pH can influence the ionization state of the compound and its targets, potentially affecting their interaction . Similarly, temperature can influence the compound’s stability and its diffusion rate within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a thiazepane ring through the condensation of a suitable amine with a thioamide
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. It may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide
- N-(2-bromophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide
- N-(2-methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide
Uniqueness
N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(25(23,24)13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKMPYNCBWKOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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